Cas no 1506543-92-5 (5-(2-Ethoxyethoxy)pentane-1-thiol)

5-(2-Ethoxyethoxy)pentane-1-thiol 化学的及び物理的性質
名前と識別子
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- AKOS018583174
- 1506543-92-5
- 5-(2-ethoxyethoxy)pentane-1-thiol
- EN300-24797697
- 5-(2-Ethoxyethoxy)pentane-1-thiol
-
- MDL: MFCD23817359
- インチ: 1S/C9H20O2S/c1-2-10-7-8-11-6-4-3-5-9-12/h12H,2-9H2,1H3
- InChIKey: FLKJUBDVUZJUML-UHFFFAOYSA-N
- ほほえんだ: SCCCCCOCCOCC
計算された属性
- せいみつぶんしりょう: 192.11840105g/mol
- どういたいしつりょう: 192.11840105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 9
- 複雑さ: 78.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 19.5Ų
5-(2-Ethoxyethoxy)pentane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24797697-1.0g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 1.0g |
$1357.0 | 2024-06-19 | |
Enamine | EN300-24797697-0.1g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 0.1g |
$470.0 | 2024-06-19 | |
Enamine | EN300-24797697-0.25g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 0.25g |
$672.0 | 2024-06-19 | |
Enamine | EN300-24797697-2.5g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 2.5g |
$2660.0 | 2024-06-19 | |
Enamine | EN300-24797697-10.0g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 10.0g |
$5837.0 | 2024-06-19 | |
Enamine | EN300-24797697-5g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 5g |
$3935.0 | 2023-09-15 | |
1PlusChem | 1P02AG65-500mg |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 500mg |
$1370.00 | 2023-12-21 | |
1PlusChem | 1P02AG65-10g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 10g |
$7277.00 | 2023-12-21 | |
1PlusChem | 1P02AG65-250mg |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 250mg |
$893.00 | 2023-12-21 | |
1PlusChem | 1P02AG65-2.5g |
5-(2-ethoxyethoxy)pentane-1-thiol |
1506543-92-5 | 91% | 2.5g |
$3350.00 | 2023-12-21 |
5-(2-Ethoxyethoxy)pentane-1-thiol 関連文献
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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4. Book reviews
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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10. Book reviews
5-(2-Ethoxyethoxy)pentane-1-thiolに関する追加情報
5-(2-Ethoxyethoxy)pentane-1-thiol: A Comprehensive Overview
5-(2-Ethoxyethoxy)pentane-1-thiol, also known by its CAS number 1506543-92-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pentane backbone with a thiol (-SH) group and an ethoxyethoxy substituent. The presence of the thiol group imparts reactive properties, making it a valuable component in the synthesis of advanced materials and functional molecules.
The structure of 5-(2-Ethoxyethoxy)pentane-1-thiol consists of a five-carbon chain (pentane) with a thiol group at one end and an ethoxyethoxy substituent at the fifth carbon. This configuration allows for a wide range of chemical reactivity, particularly in thiol-based reactions such as click chemistry and surface functionalization. Recent studies have highlighted its potential in the development of self-healing materials, where the thiol group plays a critical role in dynamic covalent bonding.
In terms of physical properties, 5-(2-Ethoxyethoxy)pentane-1-thiol exhibits a moderate boiling point and viscosity, making it suitable for use in both liquid and solid-state applications. Its solubility in organic solvents further enhances its utility in chemical synthesis and formulation processes. Researchers have also explored its ability to form stable monolayers on surfaces, which has implications for the creation of corrosion-resistant coatings and sensors.
The synthesis of 5-(2-Ethoxyethoxy)pentane-1-thiol typically involves multi-step organic reactions, including alkylation and thiolation processes. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, enabling the production of higher purity compounds. The use of transition metal catalysts has been particularly effective in optimizing the reaction pathways, reducing side products, and enhancing yield.
One of the most promising applications of 5-(2-Ethoxyethoxy)pentane-1-thiol lies in its use as a building block for advanced polymers. Its ability to participate in both nucleophilic and oxidative coupling reactions makes it an ideal candidate for creating cross-linked polymer networks with tailored mechanical properties. Studies have demonstrated that polymers synthesized using this compound exhibit enhanced elasticity and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries.
In the field of biochemistry, 5-(2-Ethoxyethoxy)pentane-1-thiol has shown potential as a bioactive molecule due to its ability to interact with biological systems. Research into its pharmacokinetic properties has revealed that it can serve as a carrier for drug delivery systems, improving the bioavailability of therapeutic agents. Additionally, its biocompatibility has been tested in vitro, with results indicating minimal cytotoxicity under standard conditions.
The environmental impact of 5-(2-Ethoxyethoxy)pentane-1-thiol is another area of active research. Studies have focused on its biodegradability and potential for eco-friendly synthesis pathways. Recent findings suggest that under aerobic conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. This aligns with growing industry trends toward sustainable chemical practices.
In conclusion, 5-(2-Ethoxyethoxy)pentane-1-thiol, CAS number 1506543-92-5, is a multifaceted compound with diverse applications across chemistry, materials science, and biochemistry. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative materials and technologies.
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